molecular formula C19H29N3O6S B3949905 N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949905
M. Wt: 427.5 g/mol
InChI Key: ZAPNFDSGFRRYRH-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine moiety, and a thiophene group

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S.C2H2O4/c21-17(18-5-8-19-9-11-22-12-10-19)15-3-6-20(7-4-15)14-16-2-1-13-23-16;3-1(4)2(5)6/h1-2,13,15H,3-12,14H2,(H,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNFDSGFRRYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)CC3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene moiety can be attached via nucleophilic substitution or other coupling reactions.

    Attachment of the Morpholine Moiety: The morpholine group can be introduced through alkylation or amination reactions.

    Formation of the Carboxamide Group: The carboxamide functionality can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as acting as a drug candidate for certain diseases.

Industry

In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide: Without the oxalic acid component.

    N-(2-morpholin-4-ylethyl)-1-(phenylmethyl)piperidine-4-carboxamide: With a phenyl group instead of a thiophene group.

    N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid: With a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the oxalic acid component and the specific arrangement of functional groups in N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid may confer unique properties such as enhanced solubility, specific binding interactions, or distinct reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

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